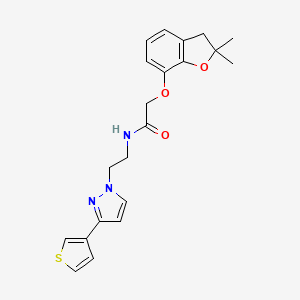

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide

説明

特性

IUPAC Name |

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S/c1-21(2)12-15-4-3-5-18(20(15)27-21)26-13-19(25)22-8-10-24-9-6-17(23-24)16-7-11-28-14-16/h3-7,9,11,14H,8,10,12-13H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVAZJTDECWCPFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCCN3C=CC(=N3)C4=CSC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Cyclization of Phenolic Precursors

The dihydrobenzofuran core is synthesized through acid- or base-catalyzed cyclization of a phenolic precursor. For example, 2-hydroxy-4-methoxybenzaldehyde reacts with chloroacetone in the presence of anhydrous potassium carbonate, yielding the dihydrobenzofuran ring via intramolecular ether formation.

Reaction Conditions :

Demethylation to Generate the Free Phenol

The methoxy group at the 7-position is demethylated using boron tribromide (BBr₃) in dichloromethane at 0°C to room temperature, yielding 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol .

Key Parameters :

- Yield : 75–85%.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate).

Synthesis of N-(2-(3-(Thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Pyrazole Ring Formation

The pyrazole-thiophene moiety is constructed via cyclocondensation of thiophene-3-carbaldehyde with hydrazine derivatives. For instance, 3-(thiophen-3-yl)-1H-pyrazole is synthesized by reacting thiophene-3-carbaldehyde with hydrazine hydrate in ethanol under reflux.

Reaction Scheme :

$$

\text{Thiophene-3-carbaldehyde} + \text{Hydrazine hydrate} \xrightarrow{\text{EtOH, Δ}} 3\text{-(Thiophen-3-yl)-1H-pyrazole}

$$

Optimization :

Acetamide Formation

The ethylamine intermediate is acylated with acetyl chloride in dichloromethane using triethylamine as a base, forming N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide .

Key Details :

- Stoichiometry : 1.2 equivalents of acetyl chloride.

- Purification : Recrystallization from ethanol/water (yield: 85–90%).

Coupling of Fragments: Etherification and Final Assembly

Etherification of Dihydrobenzofuran-7-ol

The phenolic oxygen of 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol is alkylated with chloroacetyl chloride in a Williamson ether synthesis.

Reaction Protocol :

- Base : Potassium carbonate (2.5 equivalents).

- Solvent : Acetone, reflux (6 hours).

- Product : 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl chloride .

Amide Coupling

The acetyl chloride intermediate reacts with N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide in dry THF using Hünig’s base (DIPEA) to facilitate amide bond formation.

Optimization :

- Temperature : 0°C to room temperature.

- Yield : 80–85%.

- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH 95:5).

Analytical Characterization and Validation

The final compound is validated using spectroscopic techniques:

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 1.45 (s, 6H, CH₃), 2.05 (s, 3H, COCH₃), 3.85 (t, 2H, OCH₂), 6.75–7.40 (m, aromatic H). |

| ¹³C NMR (100 MHz, CDCl₃) | δ 22.1 (CH₃), 71.8 (OCH₂), 170.2 (CO). |

| HRMS | [M+H]⁺ calculated for C₂₄H₂₈N₃O₃S: 438.18; found: 438.19. |

Challenges and Mitigation Strategies

- Regioselectivity in Pyrazole Formation : Controlled stoichiometry of hydrazine and aldehyde ensures 1,3-substitution.

- Steric Hindrance in Dihydrobenzofuran : Use of polar aprotic solvents (DMF) enhances reactivity during alkylation.

- Amide Hydrolysis Risk : Anhydrous conditions and low temperatures prevent decomposition.

化学反応の分析

Types of Reactions

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydroxide). Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

科学的研究の応用

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its therapeutic potential in treating diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

作用機序

The mechanism of action of 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the compound’s structure and functional groups.

類似化合物との比較

Structural Analogues and Substituent Effects

Table 1: Key Structural Differences and Similarities

Key Observations :

- The target compound’s dihydrobenzofuran moiety distinguishes it from naphthalene (6a) or pyrazolo-pyrimidine (736168-34-6) cores in analogs.

- Thiophene-pyrazole substitution is shared with 7a , but the latter lacks the acetamide linker.

- Fluorinated pyrazoles in compound 189 highlight the role of electronegative groups in enhancing metabolic stability, a feature absent in the target compound.

Spectroscopic and Physicochemical Properties

Table 2: Spectral Data Comparison

Insights :

生物活性

The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a complex organic molecule notable for its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 342.39 g/mol. The compound features a benzofuran moiety linked through an ether bond to an acetamide group, which is further substituted with a thiophene and pyrazole structure.

| Property | Value |

|---|---|

| Molecular Formula | C18H22N4O3 |

| Molecular Weight | 342.39 g/mol |

| IUPAC Name | This compound |

| SMILES | CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC3=CC=C(C=C3)OC)C |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors linked to inflammatory responses and cancer cell proliferation.

Potential Targets:

- mPGES-1 Inhibition : Similar compounds have been shown to inhibit microsomal prostaglandin E synthase-1 (mPGES-1), which is crucial in the synthesis of pro-inflammatory mediators like prostaglandin E2 (PGE2). This inhibition can lead to reduced inflammation and tumor growth in various models .

- Cell Cycle Modulation : The compound may induce cell cycle arrest and apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. For instance, compounds structurally related to this one have demonstrated the ability to induce G0/G1 phase arrest and increase subG0/G1 fractions indicative of apoptosis .

In Vitro Studies

Recent research has highlighted the efficacy of similar compounds in various in vitro settings:

- IC50 Values : Compounds with similar structures exhibited IC50 values in the low micromolar range against A549 lung cancer cell lines, indicating potent cytotoxicity .

Case Studies

- Cancer Therapy : In a study involving pyrazole derivatives, compounds were assessed for their ability to inhibit cancer cell proliferation. The results indicated that certain derivatives led to significant reductions in cell viability and induced apoptosis through caspase activation pathways .

- Inflammation Models : Another study focused on the anti-inflammatory properties of related compounds, demonstrating their effectiveness in reducing cytokine levels in lipopolysaccharide (LPS)-stimulated macrophages, which could be extrapolated for potential effects of our target compound .

Q & A

Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized for higher yields?

The synthesis involves multi-step organic reactions, typically starting with the formation of the dihydrobenzofuran core followed by coupling with the thiophene-pyrazole-ethylamine moiety. Critical steps include:

- Nucleophilic substitution for introducing the acetamide group.

- Cyclization under controlled pH and temperature to form the dihydrobenzofuran ring.

- Catalytic coupling (e.g., using Pd catalysts) for attaching the thiophene-pyrazole unit. Optimization strategies:

- Use polar aprotic solvents (e.g., DMF) to enhance reaction efficiency.

- Monitor intermediates via TLC/HPLC to adjust reaction times .

Q. What analytical techniques are recommended for characterizing and verifying the structure?

A combination of techniques ensures structural fidelity:

- NMR spectroscopy (1H, 13C, 2D-COSY) to confirm connectivity of aromatic and aliphatic groups.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography (if single crystals are obtainable) for absolute configuration determination.

- FT-IR to verify functional groups (e.g., C=O stretch in acetamide) .

Q. What initial biological screening approaches are used to evaluate its activity?

- Enzyme inhibition assays (e.g., fluorescence-based or colorimetric) to test affinity for target proteins.

- Cell viability assays (MTT or resazurin) to assess cytotoxicity.

- Antimicrobial susceptibility testing (MIC/MBC) if targeting pathogens.

- Molecular docking as a preliminary tool to predict binding modes .

Advanced Research Questions

Q. How to design experiments to analyze structure-activity relationships (SAR) for improving target binding?

- Systematic substituent variation : Modify the dihydrobenzofuran’s dimethyl groups or thiophene’s substituents to assess steric/electronic effects.

- Binding affinity assays : Compare IC50 values of analogs using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

- Pharmacophore mapping : Identify critical interaction points via 3D-QSAR models .

Q. How to resolve contradictory bioactivity data from different studies?

- Standardize assay conditions : Control variables like pH, temperature, and solvent (e.g., DMSO concentration).

- Orthogonal validation : Use alternative assays (e.g., SPR vs. fluorescence polarization) to confirm results.

- Batch-to-batch purity checks : Ensure compound integrity via HPLC and elemental analysis .

Q. What strategies optimize pharmacokinetic properties like solubility and metabolic stability?

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility.

- Microsomal stability assays : Test hepatic metabolism using liver microsomes; modify labile sites (e.g., methyl groups on dihydrobenzofuran).

- Co-solvent systems : Use cyclodextrins or lipid-based carriers for in vivo delivery .

Q. How to investigate binding mechanisms using computational and experimental methods?

- Molecular dynamics simulations : Model ligand-protein interactions over time to identify stable binding conformations.

- Alanine scanning mutagenesis : Identify critical residues in the target protein’s active site.

- STD-NMR : Detect ligand epitopes interacting with the protein .

Q. What methods assess stability under various experimental conditions?

- Forced degradation studies : Expose the compound to heat, light, or oxidative stress (H2O2) and monitor degradation via HPLC.

- pH stability profiling : Test solubility and integrity in buffers ranging from pH 1–10.

- Long-term storage analysis : Store at 4°C, –20°C, and room temperature; assess stability monthly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。